molecular formula C12H13F2N3 B11745356 [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11745356
M. Wt: 237.25 g/mol
InChI Key: DHUCGEULTGEQFN-UHFFFAOYSA-N
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Description

[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole moiety can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluorophenyl and pyrazole groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H13F2N3/c1-17-12(2-3-16-17)8-15-7-9-4-10(13)6-11(14)5-9/h2-6,15H,7-8H2,1H3

InChI Key

DHUCGEULTGEQFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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